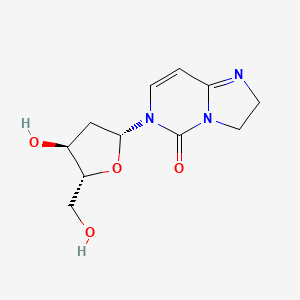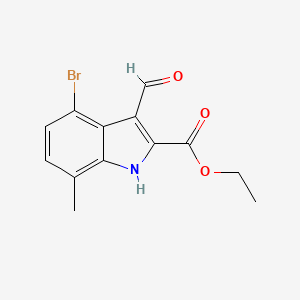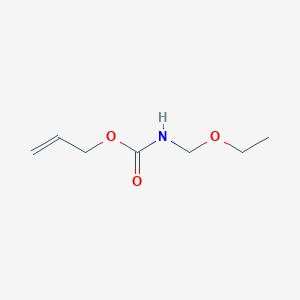
Prop-2-en-1-yl (ethoxymethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allyl (ethoxymethyl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. Allyl (ethoxymethyl)carbamate is particularly useful due to its stability and ease of removal under mild conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
One-Pot Reaction: A common method for synthesizing carbamates involves the reaction of carbonylimidazolide with a nucleophile in water.
Transcarbamoylation: This method uses methyl carbamate as a donor and tin catalysts to transfer the carbamoyl group to alcohols.
Industrial Production Methods: Industrial production often employs scalable methods such as the use of Si(OMe)4 as a regenerable reagent and DBU as a CO2 capture agent and catalyst. This method is efficient and works well even with exhaust gases containing impurities .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Allyl (ethoxymethyl)carbamate can undergo oxidation reactions, often using reagents like hydrogen peroxide or other peroxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd-C).
Substitution: This compound can participate in substitution reactions, particularly nucleophilic substitutions where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Palladium on carbon (Pd-C), hydrogen gas.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Oxidation: Oxidized carbamates.
Reduction: Reduced amines.
Substitution: Substituted carbamates.
Wissenschaftliche Forschungsanwendungen
Chemistry: Allyl (ethoxymethyl)carbamate is used as a protecting group for amines in peptide synthesis. It can be easily installed and removed under mild conditions, making it valuable in multi-step organic syntheses .
Biology and Medicine: Carbamates, including allyl (ethoxymethyl)carbamate, are studied for their potential use in drug design and medicinal chemistry. They are stable and can be hydrolyzed under physiological conditions, making them useful in prodrug strategies .
Industry: In the polymer industry, carbamates are used as intermediates in the synthesis of polyurethanes and other polymers. They are also used in the production of pesticides and herbicides .
Wirkmechanismus
The mechanism by which allyl (ethoxymethyl)carbamate exerts its effects involves the formation of a stable carbamate group that can protect amines from unwanted reactions. The carbamate group can be removed under specific conditions, such as acidic or basic hydrolysis, to regenerate the free amine .
Vergleich Mit ähnlichen Verbindungen
t-Butyloxycarbonyl (Boc) Carbamate: Removed with strong acid (trifluoroacetic acid) or heat.
Carboxybenzyl (Cbz) Carbamate: Removed using catalytic hydrogenation (Pd-C, H2).
Fluorenylmethoxy (Fmoc) Carbamate: Removed with an amine base (e.g., R2NH).
Uniqueness: Allyl (ethoxymethyl)carbamate is unique due to its stability and ease of removal under mild conditions. Unlike Boc and Cbz carbamates, which require strong acids or hydrogenation for removal, allyl (ethoxymethyl)carbamate can be removed under milder conditions, making it more versatile in complex synthetic routes .
Eigenschaften
CAS-Nummer |
59186-19-5 |
|---|---|
Molekularformel |
C7H13NO3 |
Molekulargewicht |
159.18 g/mol |
IUPAC-Name |
prop-2-enyl N-(ethoxymethyl)carbamate |
InChI |
InChI=1S/C7H13NO3/c1-3-5-11-7(9)8-6-10-4-2/h3H,1,4-6H2,2H3,(H,8,9) |
InChI-Schlüssel |
FOZLWSMJBLPODA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCNC(=O)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


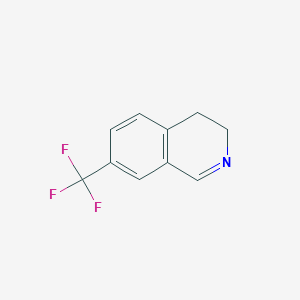
![2-(4-Nitrophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B12927017.png)
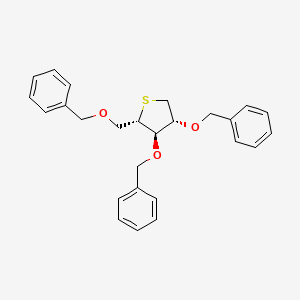
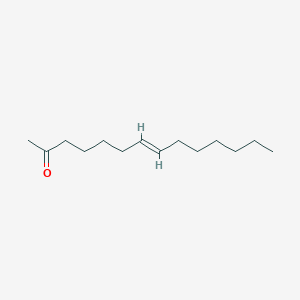
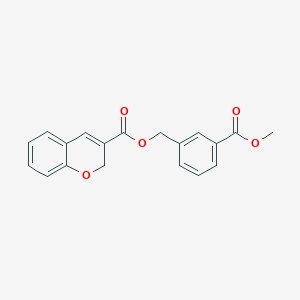
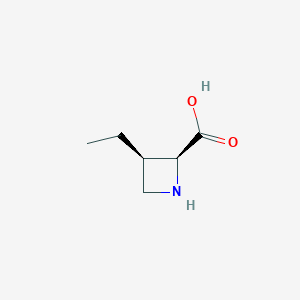
![5-[Bis(2-hydroxyethyl)amino]-3-methylpyrimidine-2,4(1h,3h)-dione](/img/structure/B12927032.png)

